2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide
Description
This compound is a pyridazinone derivative featuring a 3,5-dimethylpyrazole substituent at the 3-position of the pyridazinone ring and an acetamide side chain linked to a branched 3-methylbutyl group. Pyridazinones are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The pyrazole moiety enhances metabolic stability and binding affinity to biological targets, while the acetamide side chain contributes to solubility and bioavailability. The 3-methylbutyl group likely improves lipophilicity, influencing membrane permeability and pharmacokinetics .
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-11(2)7-8-17-15(22)10-20-16(23)6-5-14(19-20)21-13(4)9-12(3)18-21/h5-6,9,11H,7-8,10H2,1-4H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBDVQSYROAJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide typically involves the condensation of 3,5-dimethylpyrazole with a suitable pyridazine derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the pyridazine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process would likely be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Applications
The compound's structure suggests potential applications in medicinal chemistry, particularly as an anti-inflammatory or antimicrobial agent.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, research on related compounds shows activity against various bacterial strains, suggesting that 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide may also possess similar effects.
| Study Reference | Compound Tested | Activity | Notes |
|---|---|---|---|
| Pyrazole Derivatives | Antibacterial | Effective against Gram-positive bacteria | |
| Thiazole Derivatives | Antifungal | Comparable efficacy to established antifungals |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process.
Agricultural Applications
In agricultural science, compounds with pyrazole structures are being explored for their pesticidal properties.
Pesticidal Activity
Research indicates that pyrazole derivatives can act as effective pesticides. Their ability to disrupt pest metabolism makes them valuable in crop protection.
| Application Type | Target Pest | Efficacy |
|---|---|---|
| Insecticide | Aphids | High |
| Fungicide | Fungal Pathogens | Moderate |
Case Studies
Several case studies highlight the effectiveness of similar compounds in real-world applications:
- Antimicrobial Efficacy :
- A study demonstrated that a related pyrazole compound reduced bacterial growth by over 60% in vitro when tested against Staphylococcus aureus.
- Pesticidal Effectiveness :
- Field trials showed that a pyrazole-based pesticide reduced aphid populations by 75% compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, structural analogs are compared below. Key variations include substitutions on the pyridazinone core, pyrazole modifications, and acetamide side-chain alterations.
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations:
Pyridazinone Core Modifications: Chlorination (e.g., 4,5-dichloro in ) enhances target binding but may increase toxicity. Oxygenated substituents (e.g., pyrrolidin-3-yl-oxy in ) improve solubility and hydrogen-bonding interactions.
Pyrazole Substituents :
- 3,5-Dimethylpyrazole is conserved across analogs (), suggesting its critical role in π-π stacking and steric hindrance.
Acetamide Side Chain :
- Branched alkyl chains (e.g., 3-methylbutyl, 6-methylheptan-2-yl) boost lipophilicity, favoring blood-brain barrier penetration .
- Heterocyclic substituents (e.g., 1,3,4-thiadiazol-2-yl in ) introduce additional hydrogen-bond acceptors, enhancing target engagement.
- Aryl sulfonamide groups (e.g., in ) improve binding to hydrophobic enzyme pockets.
Biological Activities :
Biological Activity
N-(4-chlorobenzyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, synthesizing data from various research studies and highlighting its potential applications in medicinal chemistry.
Molecular Formula and Structure
The molecular formula of N-(4-chlorobenzyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is CHClNO. The compound features a pyrazole moiety, a pyridazine core, and an acetamide functional group, contributing to its unique properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazole and pyridazine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against a range of bacteria and fungi. In vitro tests revealed that N-(4-chlorobenzyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has a minimum inhibitory concentration (MIC) in the micromolar range against several pathogens .
Anticancer Potential
The anticancer properties of this compound have been investigated in various studies. For example, a study on structurally related compounds indicated that they inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Compounds containing pyrazole rings have been reported to exhibit anti-inflammatory activity. In animal models, N-(4-chlorobenzyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide demonstrated significant reductions in inflammatory markers when tested using carrageenan-induced paw edema models .
Analgesic Activity
In preclinical studies, the analgesic effects of this compound were evaluated using the hot plate test and acetic acid-induced writhing test. Results indicated that the compound significantly increased pain threshold and reduced the number of writhes compared to control groups .
Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study published in 2023, researchers synthesized several derivatives of N-(4-chlorobenzyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide. The lead compound exhibited IC50 values below 10 µM against cancer cell lines, indicating strong potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
A study focused on the anti-inflammatory properties showed that administration of the compound significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving modulation of immune responses.
Q & A
Q. Critical Parameters :
- Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the pyridazinone moiety.
- Control stoichiometry of the pyrazole derivative to prevent byproducts like dimerized intermediates.
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Compare chemical shifts with analogous pyridazine-pyrazole hybrids. For example, pyrazole protons typically resonate at δ 6.2–6.5 ppm, while pyridazinone carbonyls appear near δ 160–165 ppm .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole substitution pattern) by growing single crystals in ethanol/water mixtures. Recent studies on N-phenylpyridazine derivatives demonstrate the utility of this method for confirming bond angles and torsional strain .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ≈ 375–380 Da) and detect impurities.
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
Focus on target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity assays). Pyridazine derivatives often exhibit inhibitory effects due to their electron-deficient aromatic systems .
- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent toxicity .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include a positive control (e.g., doxorubicin) and validate results with triplicate replicates.
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from variations in assay conditions or compound stability. Mitigate these by:
- Standardizing Protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size and incubation time) .
- Stability Studies : Use HPLC to assess compound degradation under assay conditions (e.g., pH 7.4 buffer at 37°C). Pyridazinone derivatives are prone to hydrolysis in acidic/basic environments .
- Dose-Response Analysis : Perform IC₅₀ determinations with at least six concentration points to improve reproducibility.
Advanced: What computational strategies can predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on the pyridazinone ring’s hydrogen-bonding capacity and the pyrazole’s hydrophobic interactions .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against experimental IC₅₀ data from analogous compounds .
- MD Simulations : Assess conformational stability in aqueous environments (GROMACS/AMBER) to identify flexible regions impacting binding.
Advanced: How can process control and scale-up challenges be addressed during synthesis?
Methodological Answer:
- Flow Chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer, especially for exothermic steps like pyrazole coupling .
- In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor intermediate formation in real time.
- Solvent Recovery : Design a distillation setup for ethanol reuse, reducing costs and waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
